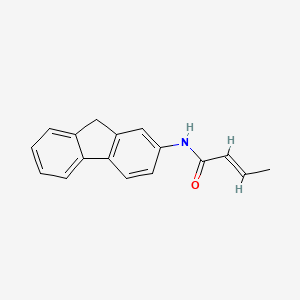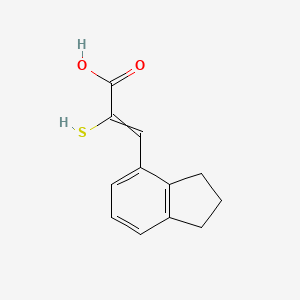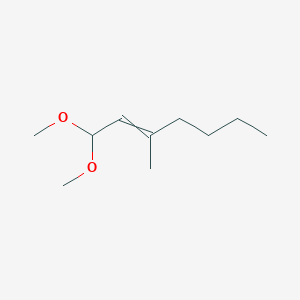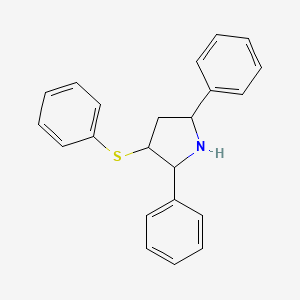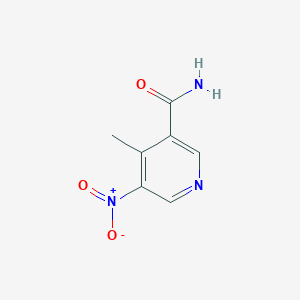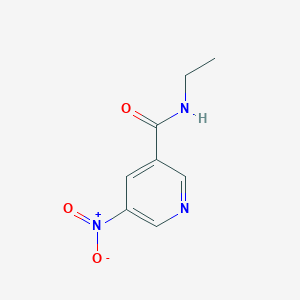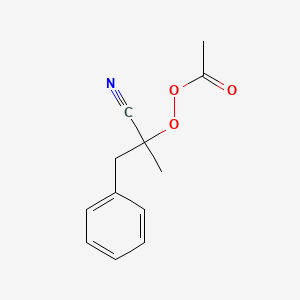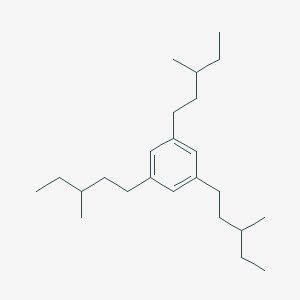
1,3,5-Tris(3-methylpentyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(3-methylpentyl)benzene is an organic compound with the molecular formula C24H42 It is a derivative of benzene, where three hydrogen atoms on the benzene ring are replaced by 3-methylpentyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3-methylpentyl)benzene can be synthesized through a Grignard reaction. The general procedure involves the reaction of 1,3,5-trichlorobenzene with an alkyl Grignard reagent, such as 3-methylpentylmagnesium bromide. The reaction is typically carried out in anhydrous diethyl ether as the solvent, under reflux conditions. After the reaction is complete, the mixture is quenched with water, and the organic layer is separated, dried, and purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
1,3,5-Tris(3-methylpentyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
1,3,5-Tris(3-methylpentyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of lipid membranes and their interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,3,5-Tris(3-methylpentyl)benzene is primarily based on its hydrophobic interactions. The 3-methylpentyl groups provide a hydrophobic environment, which can interact with lipid membranes and other hydrophobic molecules. This property makes it useful in applications such as drug delivery, where it can help in the encapsulation and transport of hydrophobic drugs.
類似化合物との比較
Similar Compounds
1,3,5-Triisopropylbenzene: Similar in structure but with isopropyl groups instead of 3-methylpentyl groups.
1,3,5-Tributylbenzene: Contains butyl groups instead of 3-methylpentyl groups.
1,3,5-Tris(3,3-dimethylbutyl)benzene: Features 3,3-dimethylbutyl groups.
Uniqueness
1,3,5-Tris(3-methylpentyl)benzene is unique due to the specific length and branching of its alkyl groups. This structural feature provides distinct hydrophobic properties and steric effects, making it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
61064-04-8 |
|---|---|
分子式 |
C24H42 |
分子量 |
330.6 g/mol |
IUPAC名 |
1,3,5-tris(3-methylpentyl)benzene |
InChI |
InChI=1S/C24H42/c1-7-19(4)10-13-22-16-23(14-11-20(5)8-2)18-24(17-22)15-12-21(6)9-3/h16-21H,7-15H2,1-6H3 |
InChIキー |
UEBGXRVBDLFIPD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCC1=CC(=CC(=C1)CCC(C)CC)CCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14601923.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)

![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)

![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}propanamide](/img/structure/B14601958.png)
